molecular formula C15H23N3O2 B13014914 tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B13014914
M. Wt: 277.36 g/mol
InChI Key: ZDNLVWBDLVKZEU-UHFFFAOYSA-N
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Description

tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate is a carbamate-protected pyridine derivative with a piperidine substituent at the 5-position of the pyridine ring. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-(5-piperidin-2-ylpyridin-2-yl)carbamate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-13-8-7-11(10-17-13)12-6-4-5-9-16-12/h7-8,10,12,16H,4-6,9H2,1-3H3,(H,17,18,19)

InChI Key

ZDNLVWBDLVKZEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes:

  • One synthetic route involves the reaction of tert-butyl isocyanate with 2-(piperidin-2-yl)pyridine. The reaction proceeds under mild conditions, forming the desired tert-butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate.
  • Another approach is the carbamylation of 2-(piperidin-2-yl)pyridine using tert-butyl chloroformate as the carbamoylating agent.

Industrial Production:

Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate: can undergo various reactions:

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and tert-butanol.

    Substitution Reactions: The tert-butyl group can be substituted by other functional groups.

    Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.

    Materials Science: Its properties make it interesting for materials applications.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Differences :

  • Reactivity: Brominated analogs (e.g., CAS 1289007-64-2) are more reactive in Suzuki-Miyaura couplings compared to the non-halogenated target compound .
  • Solubility : Piperazine-containing derivatives (e.g., from ) exhibit enhanced aqueous solubility due to the basic nitrogen in piperazine.
  • Biological Activity : Piperidine-phenyl hybrids (e.g., CAS 887589-33-5) show affinity for neurotransmitter receptors, unlike the pyridine-piperidine carbamate .

Pyridine Derivatives with Halogen or Hydroxy Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate 1609402-46-1 C₁₀H₁₃ClN₂O₃ 244.68 Chlorine and hydroxyl groups enable nucleophilic substitution .
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate 1207175-73-2 C₁₀H₁₃BrN₂O₃ 289.13 Bromine enhances electrophilic aromatic substitution .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 257.26 Fluorine improves metabolic stability in drug candidates .

Key Differences :

  • Electrophilicity : Brominated derivatives (e.g., 1207175-73-2) are more reactive than chlorinated or fluorinated analogs .
  • Stability : Fluorinated compounds (e.g., 1799420-92-0) exhibit superior resistance to oxidative metabolism .

Pyridine Derivatives with Aminomethyl or Methoxy Groups

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (5-(aminomethyl)pyridin-2-yl)carbamate - C₁₁H₁₇N₃O₂ 223.28 Free amine enables conjugation; used in peptide synthesis .
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate 1105675-60-2 C₁₂H₁₈N₂O₃ 238.28 Methoxy group enhances lipophilicity .
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 1142192-00-4 C₁₆H₂₄ClN₃O₃ 341.83 Pivalamide group stabilizes against enzymatic degradation .

Key Differences :

  • Functionality: Aminomethyl derivatives (e.g., ) are versatile for bioconjugation, whereas methoxy groups (e.g., 1105675-60-2) optimize pharmacokinetics .
  • Synthetic Utility : Chlorinated pivalamide derivatives (e.g., 1142192-00-4) are preferred in prodrug design .

Biological Activity

Introduction

tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C15H20N2O2 and a molecular weight of 276.34 g/mol, this compound contains a tert-butyl group, a carbamate moiety, and a pyridine ring substituted with a piperidine group at the 5-position. This structure suggests a variety of pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. The presence of the piperidine and pyridine moieties is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent bactericidal effects.

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies have demonstrated its ability to inhibit tumor growth in xenograft models, suggesting that it may interfere with cancer cell proliferation. For instance, related compounds have been reported to suppress tumor growth in mouse models without significant toxicity .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as P-glycoprotein (P-gp), an important protein involved in drug transport and resistance mechanisms. By modulating the activity of P-gp, this compound could potentially enhance the efficacy of co-administered chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural analogs and their associated biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-Butyl (3-(piperidin-2-yl)pyridin-2-yl)carbamateC15H20N2O2Different piperidine positionDPP-4 inhibitor
tert-Butyl (5-nitropyridin-2-yl)carbamateC13H16N2O3Nitro group substitutionAntimicrobial
tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamateC14H19N3O3Hydroxymethyl substitutionAnticancer

This comparison illustrates how variations in substitution can significantly influence both chemical behavior and biological activity.

Case Study 1: Anticancer Efficacy

In a study involving H1975 and PC9 cell lines, a derivative of this compound demonstrated dose-dependent tumor growth suppression. The treatment led to a marked reduction in tumor volume and weight without observable side effects in animal models . These findings highlight the potential of this compound as an effective anticancer agent.

Case Study 2: Drug Resistance Reversal

Another study focused on the ability of related compounds to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein. The results indicated that these compounds could significantly increase intracellular concentrations of chemotherapeutics like paclitaxel, enhancing their cytotoxic effects against resistant cancer cell lines .

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